molecular formula C14H16N2O2S B2611657 N-(2-cyclopropyl-2-hydroxypropyl)-1,3-benzothiazole-6-carboxamide CAS No. 1788542-37-9

N-(2-cyclopropyl-2-hydroxypropyl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B2611657
CAS No.: 1788542-37-9
M. Wt: 276.35
InChI Key: RLZGHXLOIHFZBS-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxypropyl)-1,3-benzothiazole-6-carboxamide: is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzothiazole ring, a cyclopropyl group, and a hydroxypropyl moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-1,3-benzothiazole-6-carboxamide typically involves the condensation of 1,3-benzothiazole-6-carboxylic acid with 2-cyclopropyl-2-hydroxypropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or dimethylformamide (DMF).

Industrial Production Methods: For industrial-scale production, the synthesis process may be optimized to enhance yield and purity. This could involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography. The choice of reagents and solvents may also be adjusted to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: N-(2-cyclopropyl-2-hydroxypropyl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The benzothiazole ring can be reduced under specific conditions to yield a dihydrobenzothiazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of a suitable base or catalyst.

Major Products Formed:

    Oxidation: Formation of ketone or carboxylic acid derivatives.

    Reduction: Formation of dihydrobenzothiazole derivatives.

    Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxypropyl)-1,3-benzothiazole-6-carboxamide has a wide range of applications in scientific research, including:

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
  • Used in the development of fluorescent dyes and imaging agents.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
  • Studied as a candidate for drug development and formulation.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new catalysts and polymer additives.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes by forming a stable complex with the active site, leading to a decrease in the enzyme’s catalytic efficiency. Additionally, the compound may interact with cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

  • N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dimethoxybenzamide
  • N-(2-cyclopropyl-2-hydroxypropyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide
  • N-(2-cyclopropyl-2-hydroxypropyl)-1-naphthamide

Comparison: N-(2-cyclopropyl-2-hydroxypropyl)-1,3-benzothiazole-6-carboxamide stands out due to its unique benzothiazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities. For instance, the presence of the benzothiazole ring may enhance its ability to interact with specific molecular targets, making it a valuable tool in various research applications.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-14(18,10-3-4-10)7-15-13(17)9-2-5-11-12(6-9)19-8-16-11/h2,5-6,8,10,18H,3-4,7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZGHXLOIHFZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=C(C=C1)N=CS2)(C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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